molecular formula C11H7F13O5 B12277746 2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethyl Methacrylate

2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethyl Methacrylate

Cat. No.: B12277746
M. Wt: 466.15 g/mol
InChI Key: QZFZXVNYVUDHPX-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethyl Methacrylate is a fluorinated methacrylate compound. This compound is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly resistant to chemical and thermal degradation. It is used in various applications, including coatings, adhesives, and as a monomer for polymer synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethyl Methacrylate involves multiple steps. One common method includes the reaction of 2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethanol with methacryloyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethyl Methacrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethyl Methacrylate has several scientific research applications:

    Chemistry: Used as a monomer for the synthesis of fluorinated polymers.

    Biology: Investigated for its potential use in biomedical coatings due to its biocompatibility and resistance to biofouling.

    Medicine: Explored for drug delivery systems where stability and resistance to degradation are crucial.

    Industry: Utilized in the production of high-performance coatings and adhesives.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethyl Methacrylate involves its ability to form strong, stable bonds due to the presence of multiple fluorine atoms. These fluorine atoms create a highly electronegative environment, which enhances the compound’s resistance to chemical and thermal degradation. The molecular targets and pathways involved are primarily related to its interaction with other molecules in polymerization and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethyl Methacrylate stands out due to its methacrylate group, which allows it to polymerize and form high-performance polymers. Its unique structure provides exceptional resistance to chemical and thermal degradation, making it suitable for demanding applications .

Properties

Molecular Formula

C11H7F13O5

Molecular Weight

466.15 g/mol

IUPAC Name

[2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethyl] 2-methylprop-2-enoate

InChI

InChI=1S/C11H7F13O5/c1-4(2)5(25)26-3-6(12,13)27-7(14,15)8(16,17)28-9(18,19)10(20,21)29-11(22,23)24/h1,3H2,2H3

InChI Key

QZFZXVNYVUDHPX-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC(OC(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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